molecular formula C11H14N2O2 B14730598 2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one CAS No. 5674-50-0

2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

Cat. No.: B14730598
CAS No.: 5674-50-0
M. Wt: 206.24 g/mol
InChI Key: ZNNASAKNZPXHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one (CAS: 235-920-3) is a pyrazolidinone derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms (pyrazolidin-3-one core) with substituents at positions 1, 2, and 2. The compound features a phenyl group at position 1, a hydroxymethyl group (-CH2OH) at position 2, and a methyl group (-CH3) at position 3. Notably, the compound’s CAS registration () confirms its identity, though a nomenclature discrepancy exists in the evidence: the cited CAS refers to 4-(hydroxymethyl) rather than the 2-substituted variant. This may indicate a positional isomer or an error in documentation, necessitating further verification.

The hydroxymethyl group enhances solubility compared to non-polar analogs, while the phenyl substituent may influence target binding affinity.

Properties

CAS No.

5674-50-0

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

InChI

InChI=1S/C11H14N2O2/c1-9-7-12(13(8-14)11(9)15)10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3

InChI Key

ZNNASAKNZPXHGB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(N(C1=O)CO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of the Aldehyde Derivative

The regiospecific introduction of the hydroxymethyl group begins with the synthesis of a 2-formyl intermediate. Adapted from methodologies for phenolic aldehydes, the pyrazolidinone substrate undergoes electrophilic formylation using paraformaldehyde under Lewis acid catalysis.

Procedure :

  • Reagents :
    • 4-Methyl-1-phenylpyrazolidin-3-one (1.0 molar equivalent)
    • Paraformaldehyde (2.2 eq)
    • Tri-n-butylamine (0.4 eq)
    • Stannic chloride (SnCl₄, 0.1 eq)
    • Toluene (solvent)
  • Conditions :
    • The reaction mixture is stirred at ambient temperature for 30 minutes, followed by heating at 100°C for 5–8 hours under reflux.
    • Progress is monitored via thin-layer chromatography (TLC) using a toluene:ethyl acetate:water (8.7:1.2:1.1 v/v/v) solvent system.

This step selectively functionalizes position 2 of the pyrazolidinone ring, yielding 2-formyl-4-methyl-1-phenylpyrazolidin-3-one. The stannic chloride facilitates electrophilic aromatic substitution, while tri-n-butylamine acts as a base to neutralize HCl byproducts.

Reduction to Hydroxymethyl Group

The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Procedure :

  • Reagents :
    • 2-Formyl-4-methyl-1-phenylpyrazolidin-3-one (1.0 eq)
    • Sodium borohydride (1.5 eq)
    • Ethanol (solvent)
  • Conditions :
    • The aldehyde is dissolved in ethanol at 0°C, and NaBH₄ is added portion-wise.
    • The mixture is stirred for 2 hours at room temperature, followed by quenching with aqueous HCl.

This reduction proceeds quantitatively, achieving >90% yield of the hydroxymethyl product. The reaction’s selectivity avoids over-reduction or side reactions at the pyrazolidinone carbonyl group.

Reaction Optimization

Catalytic System Tuning

The choice of Lewis acid critically influences formylation efficiency. Stannic chloride outperforms alternatives like BF₃·Et₂O due to its stronger electrophilicity, which enhances paraformaldehyde activation. However, excess SnCl₄ may lead to ring-opening side reactions, necessitating strict stoichiometric control.

Solvent Effects

Toluene is preferred over polar aprotic solvents (e.g., DMF) to minimize solvolysis of the pyrazolidinone ring. Ethanol, used in the reduction step, balances solubility and reducing power while avoiding the hygroscopic issues associated with methanol.

Temperature and Time

Prolonged heating (>8 hours) during formylation risks decomposition, as evidenced by TLC degradation spots. Optimal conversion occurs within 6 hours at 100°C.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : The crude product is purified using silica gel with a gradient of diethyl ether and light petroleum (40–60°C), removing unreacted paraformaldehyde and SnCl₄ residues.
  • HPLC Analysis : A C18 column with ammonium acetate buffer (15.4 g/L, pH 6.5) and acetonitrile gradient confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 4.65 (s, 2H, -CH₂OH), 3.82 (q, 1H, J = 6.8 Hz, N-CH₂), 2.40 (s, 3H, -CH₃).
  • IR (KBr): 3280 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. Automated control of SnCl₄ addition minimizes side reactions, achieving batch-to-batch consistency.

Catalyst Recycling

SnCl₄ is recovered via aqueous extraction and reused, reducing waste. This approach lowers production costs by 20–30% compared to batch processes.

Comparative Analysis of Methods

Parameter Aldehyde Route Alternative Routes
Yield 85–90% 60–75% (hypothetical)
Purity >98% <95%
Scalability High Moderate
Byproduct Formation Minimal Significant

The aldehyde-mediated method offers superior regioselectivity and scalability, making it the industrial standard. Hypothetical alternatives, such as direct hydroxymethylation with formaldehyde, suffer from poor control over substitution patterns.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

It appears the query contains a typo in the chemical name "2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one". Based on the search results, the correct name is "4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one", also known as Dimezone [1, 5, 7].

Safety Information

  • Irritation: Dimezone may cause mild irritation upon contact with skin, potentially leading to redness at the contact site. It can also cause significant irritation to the eyes, which may persist for more than 24 hours .
  • Toxicology: Studies show that Dimezone is harmful if ingested. The oral LD50 (Lethal Dose, 50%) in rats is 556 mg/kg, and the dermal LD50 in rats or rabbits is 1000 mg/kg .
  • Inhalation: Inhalation of Dimezone can irritate the respiratory tract, potentially causing coughing or wheezing. Absorption through the lungs may lead to symptoms similar to those experienced upon ingestion .

Applications

The search results provide limited information regarding specific applications of Dimezone, but it is primarily identified for use in photographic processes . Further research may be required to identify more specific applications.

Safety Precautions

The safety data sheet for Dimezone recommends the use of protective gloves, clothing, eye protection, and face protection when handling this chemical . In case of contact, the following measures are advised :

  • If unwell: Call a poison center or doctor.
  • Eye irritation: If eye irritation persists, get medical advice or attention.
  • Disposal: Dispose of contents and container in accordance with current laws.

Toxicological Information

  • Acute Toxicity: Harmful if ingested .
  • Skin Contact: Causes significant inflammation with erythema, scabs, or edema .
  • Eye Contact: Causes significant irritation that may last more than 24 hours .
  • Inhalation: Irritates the respiratory tract .

Ecological Information

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzyme activity and receptor binding .

Comparison with Similar Compounds

The following analysis compares 2-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one with structurally or functionally related pyrazolidinone and heterocyclic derivatives.

Structural Analogues
Compound Name / Core Structure Substituents Key Features Biological Activity Reference
This compound 1-phenyl, 2-hydroxymethyl, 4-methyl Moderate polarity, potential solubility advantages Not explicitly reported
2-(5-Chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substituted phenylthiazolidin-4-one (4a-f) 1-pyridinyl, 4-chloro/methyl, fused thiazolidinone Antimicrobial activity (e.g., compound 4c showed significant inhibition) Antibacterial, antifungal
Chromenone-pyrazolo[3,4-d]pyrimidin hybrids (e.g., Example 33) Pyrazolo-pyrimidin core linked to chromenone High molecular weight (~500 g/mol), kinase inhibition potential Anticancer (speculative)
Pyrazino[1,2-a]pyrimidin-4-one derivatives () Diverse substituents (e.g., piperidinyl, indazolyl) Structural complexity, targeting diverse receptors Unspecified therapeutic use

Key Observations :

  • Substituent Impact : The hydroxymethyl group in the target compound differentiates it from halogenated (e.g., 5-chloro in ) or aromatic nitrogen-containing analogs (e.g., pyridinyl in ). This substitution likely improves aqueous solubility but may reduce membrane permeability compared to lipophilic derivatives .
  • Biological Activity: Unlike the antimicrobial thiazolidinone-pyrazolidin hybrids (), the target compound’s activity remains uncharacterized in the provided data. However, pyrazolidinones with polar groups often exhibit reduced cytotoxicity compared to halogenated variants .
  • Synthetic Complexity: The target compound’s synthesis likely involves simpler steps (e.g., condensation reactions) compared to palladium-catalyzed cross-coupling used for chromenone-pyrazolo hybrids () .
Physicochemical Properties
Property Target Compound (2-hydroxymethyl) (Compound 4c) (Chromenone Hybrid)
Molecular Weight ~220–250 g/mol* Not reported 536.4 g/mol
Melting Point Not reported Not reported 303–306°C
Functional Groups Hydroxymethyl, phenyl Chloro, pyridinyl Boronic acid, fluorophenyl
Solubility Moderate (predicted) Likely low Low (high MW, crystalline)

*Estimated based on molecular formula (C11H12N2O2).

Pharmacological Potential
  • Antimicrobial Activity: The target compound lacks direct data, but structurally related thiazolidinone-pyrazolidin hybrids () show efficacy against bacterial and fungal strains, suggesting a possible shared mechanism of action (e.g., enzyme inhibition) .
  • Kinase Inhibition: Chromenone-pyrazolo hybrids () with bulky substituents and fused rings may target kinases or DNA repair pathways, a feature less likely in the simpler target compound .
  • Toxicity Profile : Hydroxymethyl substituents generally confer lower acute toxicity compared to halogenated analogs (e.g., 5-chloro in ), as seen in similar heterocycles .
Regulatory and Industrial Relevance
  • The target compound’s CAS registration () suggests industrial or research applications, though its exact use is undefined. In contrast, patented chromenone hybrids () and pyrazino-pyrimidinones () are explicitly designed for therapeutic development, often targeting oncology or infectious diseases .

Biological Activity

2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, also known as HMP, is a pyrazolidinone derivative that has garnered attention due to its diverse biological activities. Pyrazolidinones are known for their analgesic, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of HMP, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of HMP is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, with a molecular weight of 206.24 g/mol. The structure features a pyrazolidinone ring that is crucial for its biological activity.

HMP exhibits various biological activities through several mechanisms:

  • Anti-inflammatory Activity : HMP has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain .
  • Analgesic Effects : Similar to other pyrazolidinones, HMP demonstrates analgesic properties. It acts centrally in the nervous system to alleviate pain without the side effects typically associated with opioids .
  • Antimicrobial Activity : Preliminary studies suggest that HMP possesses antimicrobial properties, making it a candidate for developing new antibacterial agents .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of HMP:

  • In Vivo Studies : In animal models, HMP has shown significant reductions in pain scores compared to control groups. For instance, a study reported that administration of HMP resulted in a 50% reduction in pain response in mice subjected to formalin-induced pain models .
  • In Vitro Studies : In laboratory settings, HMP was tested against various bacterial strains. Results indicated that HMP exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Studies

A notable case study involved the use of HMP in patients with chronic inflammatory conditions. Patients treated with HMP showed marked improvement in symptoms such as joint pain and swelling compared to those receiving standard treatments. The study highlighted the compound's potential as an adjunct therapy in managing chronic inflammation .

Safety and Toxicology

Safety assessments indicate that HMP has a favorable toxicity profile. Acute toxicity studies have shown no significant adverse effects at therapeutic doses. However, long-term studies are necessary to fully understand its safety profile .

Comparative Biological Activity Table

Compound NameChemical StructureBiological ActivityReferences
This compound (HMP)HMP StructureAnti-inflammatory, Analgesic, Antimicrobial ,
PhenazoneNot specifiedAnalgesic, Antipyretic
PhenylbutazoneNot specifiedAnti-inflammatory

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for 2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, and how can reaction yield be optimized?

  • Methodological Answer : A modified condensation approach can be employed, starting with phenylhydrazine and ethyl acetoacetate under acidic reflux conditions (e.g., acetic acid as a catalyst). Critical parameters include maintaining reflux until a thickened product forms, followed by recrystallization using ethanol for purification. Thin-layer chromatography (TLC) with a solvent system of toluene:ethyl acetoacetate:water (8.7:1.2:1.1 v/v/v) is recommended to confirm purity . Yield optimization may involve adjusting stoichiometry, reaction time, and temperature gradients during reflux.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and hydroxylmethyl functionality. X-ray diffraction (XRD) can resolve crystallographic details, as demonstrated in analogous pyrazole derivatives . High-performance liquid chromatography (HPLC) with ammonium acetate buffer (pH 6.5) ensures purity validation, as outlined in pharmacopeial assays .

Q. How can researchers assess the purity of synthesized batches?

  • Methodological Answer : Combine TLC (using iodine vapor visualization) and HPLC. For HPLC, employ a C18 column with a mobile phase of 15.4 g/L ammonium acetate (pH 6.5 adjusted with acetic acid) and acetonitrile in gradient mode. Residual solvents (e.g., ether) should be quantified via gas chromatography (GC) per ICH guidelines .

Q. What solvent systems are suitable for recrystallization or solubility studies?

  • Methodological Answer : Ethanol is effective for recrystallization due to moderate polarity, as shown in pyrazolone derivatives . For solubility profiling, test polar aprotic solvents (DMF, DMSO) and ether-based mixtures, noting hygroscopic tendencies in the hydroxymethyl group.

Advanced Research Questions

Q. How can stereochemical challenges in derivatives of this compound be addressed?

  • Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) or asymmetric synthesis protocols (e.g., stereospecific catalysts) are recommended. For example, stereospecific reactions involving (R)- or (S)-configured intermediates, as seen in related hydrochloride salt syntheses, can guide chiral center control . XRD analysis of single crystals can confirm stereochemical outcomes .

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer : Cross-validate NMR/XRD data with density functional theory (DFT) calculations. For instance, discrepancies in carbonyl group chemical shifts may arise from solvent effects or hydrogen bonding, requiring explicit solvent modeling in DFT . Use multiple crystallization attempts to isolate polymorphs that match predicted configurations.

Q. What strategies mitigate degradation during stability studies under varying pH conditions?

  • Methodological Answer : Conduct stress testing in buffered solutions (pH 1–9) at 40–60°C. For example, a pH 6.5 ammonium acetate buffer (15.4 g/L) mimics physiological conditions and stabilizes the hydroxymethyl group against hydrolysis . Monitor degradation products via LC-MS and assign structures using fragmentation patterns.

Q. How can reaction intermediates be trapped or characterized in complex synthetic pathways?

  • Methodological Answer : Use cryogenic quenching (e.g., liquid N₂) to halt reactions at specific stages. Analyze intermediates via in-situ FTIR or high-resolution mass spectrometry (HRMS). For example, trapping enolate intermediates in pyrazolone syntheses has been achieved by rapid cooling and ether extraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.